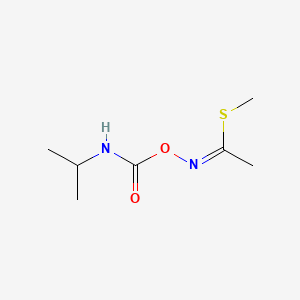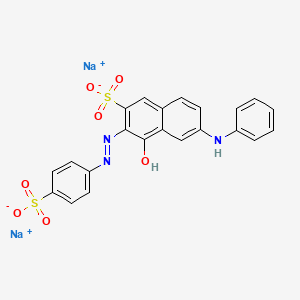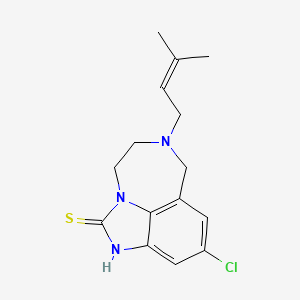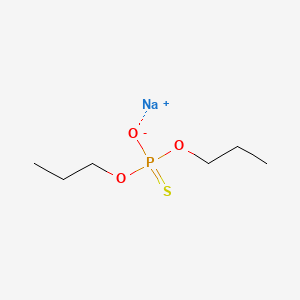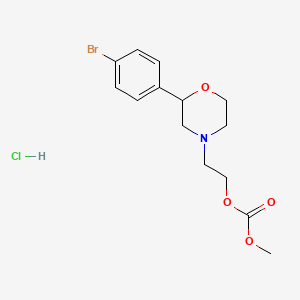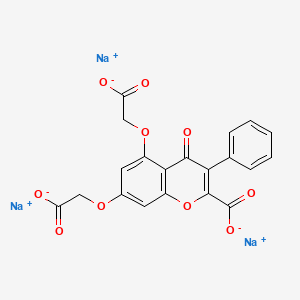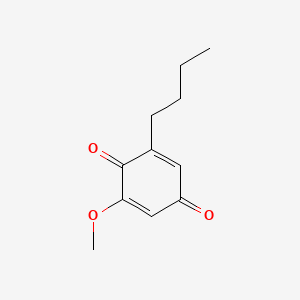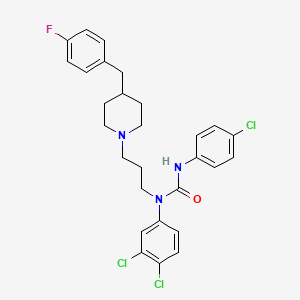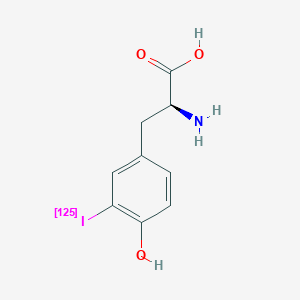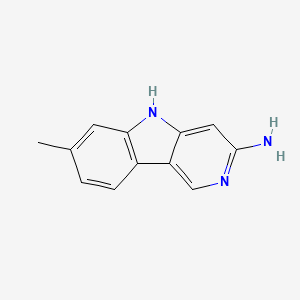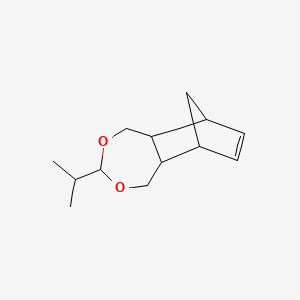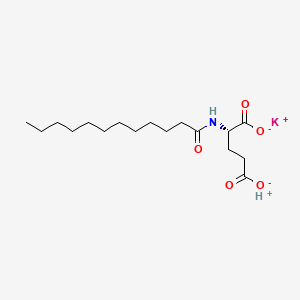
Potassium lauroyl glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium lauroyl glutamate: is a compound derived from the amino acid glutamic acid and lauric acid, a fatty acid commonly found in coconut oil. It is widely used in the cosmetics and personal care industry due to its mild surfactant properties, which make it an excellent cleansing and conditioning agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium lauroyl glutamate is typically synthesized through an acylation reaction, where lauric acid is reacted with glutamic acid in the presence of a catalyst. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the acylation reaction is carried out under controlled conditions. The resulting product is then purified and neutralized with potassium hydroxide to form the potassium salt.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium lauroyl glutamate primarily undergoes hydrolysis and neutralization reactions.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Neutralization: Potassium hydroxide.
Major Products Formed:
Hydrolysis: Glutamic acid and lauric acid.
Neutralization: this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium lauroyl glutamate is used as a surfactant in various chemical formulations, aiding in the emulsification and stabilization of products.
Medicine: It is incorporated into topical formulations for its skin-conditioning properties, making it useful in dermatological products.
Industry: Beyond cosmetics, this compound is used in household cleaning products due to its ability to remove dirt and oil.
Wirkmechanismus
Molecular Targets and Pathways: Potassium lauroyl glutamate acts as a surfactant by reducing the surface tension of water, allowing it to penetrate and cleanse surfaces more effectively. It interacts with lipid layers in cell membranes, aiding in the removal of oils and dirt.
Vergleich Mit ähnlichen Verbindungen
Sodium Lauroyl Glutamate: Similar in structure and function, but uses sodium instead of potassium.
Potassium Stearoyl Glutamate: Uses stearic acid instead of lauric acid.
Uniqueness: Potassium lauroyl glutamate is preferred in formulations requiring a milder surfactant with excellent skin-conditioning properties, making it unique compared to its counterparts.
Eigenschaften
CAS-Nummer |
77704-57-5 |
|---|---|
Molekularformel |
C17H30KNO5 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
potassium;(2S)-2-(dodecanoylamino)pentanedioate;hydron |
InChI |
InChI=1S/C17H31NO5.K/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 |
InChI-Schlüssel |
WNEHWYCWKDNRFW-UQKRIMTDSA-M |
Isomerische SMILES |
[H+].CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[K+] |
Kanonische SMILES |
[H+].CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



